molecular formula C6H9N3O3 B8410154 2,5-Dioxopiperazine-3-acetamide

2,5-Dioxopiperazine-3-acetamide

Cat. No.: B8410154
M. Wt: 171.15 g/mol
InChI Key: RJTBTNYUNKJQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopiperazine-3-acetamide is a synthetic compound based on the 2,5-diketopiperazine (2,5-DKP) scaffold, a privileged structure in medicinal chemistry. The 2,5-DKP core, the smallest cyclic peptide, is characterized by a six-membered ring containing two amide groups, providing a rigid, peptide-like, and metabolically stable pharmacophore that is resistant to proteolysis . This scaffold is ubiquitous in natural products and is known for its wide spectrum of biological activities, making it a versatile starting point for drug discovery research . Researchers are exploring 2,5-DKP derivatives for their potential as anticancer agents. Specific 2,5-DKP derivatives have demonstrated selective antiproliferative and apoptotic effects against aggressive cancer cell lines, such as triple-negative breast cancer (MDA-MB-231), while showing minimal cytotoxicity in healthy cell lines . The mechanism of action for various bioactive DKPs includes inhibition of key enzymes like topoisomerase II and histone deacetylase 8 (HDAC8), an enzyme often overexpressed in several cancers . Beyond oncology, the 2,5-DKP scaffold shows significant promise in anti-protozoal research. Recent studies have identified synthetic 2,5-DKPs with potent in vitro activity against tropical disease-causing parasites such as Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania infantum , with some compounds exhibiting low cytotoxicity and high selectivity indices . The acetamide functional group in the 3-position of the piperazine ring offers a site for further chemical modification, allowing researchers to fine-tune the molecule's properties and investigate structure-activity relationships for various therapeutic targets. This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

2-(3,6-dioxopiperazin-2-yl)acetamide

InChI

InChI=1S/C6H9N3O3/c7-4(10)1-3-6(12)8-2-5(11)9-3/h3H,1-2H2,(H2,7,10)(H,8,12)(H,9,11)

InChI Key

RJTBTNYUNKJQAA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(C(=O)N1)CC(=O)N

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 2,5 Diketopiperazines

Isolation and Identification of 2,5-Diketopiperazine-Containing Metabolites from Biological Systems

Microbial Origins: Fungi, Bacteria, and Marine Microorganisms

Microorganisms are prolific producers of 2,5-diketopiperazines, with a remarkable diversity of these compounds isolated from various microbial sources. nih.govmdpi.com

Fungi: Fungi, particularly from the Aspergillus and Penicillium genera, are well-documented as rich sources of DKP derivatives. nih.govnih.govnih.gov For example, a study on the sponge-derived fungus Aspergillus sclerotiorum led to the isolation of several new and known 2,5-diketopiperazines, including prenylated indole (B1671886) alkaloids. nih.govnih.gov These compounds often feature complex structures derived from amino acids like tryptophan and proline. nih.gov Other examples include roquefortine C, a mycotoxin found in blue cheeses, and the cytotoxic agent gliotoxin. wikipedia.org

Bacteria: Bacteria, including marine isolates and actinomycetes, are another significant source of DKPs. nih.govnih.govnih.gov Strains isolated from marine sediments have yielded numerous DKP metabolites. nih.gov For instance, Bacillus, Streptomyces, and Vibrio species are known to produce various DKPs, such as cyclo(l-Phe-l-Pro). nih.gov These compounds can play roles in bacterial communication systems like quorum sensing. wikipedia.org

Marine Microorganisms: The marine environment is a particularly fruitful source for discovering novel DKPs. nih.gov Marine-derived fungi, bacteria, and actinomycetes produce a wide array of these compounds. nih.govnih.govnih.gov Over a five-year period, seventy-one different 2,5-DKPs were reported from marine fungi alone. nih.gov Sponges and their associated microorganisms are also a notable source; for example, the fungus Aspergillus sclerotiorum isolated from a marine sponge yielded several DKPs. nih.govfrontiersin.org

Elucidation from Plant and Animal Sources

While microorganisms are the most prolific sources, 2,5-diketopiperazines are also found in higher organisms. nih.govnih.govnih.gov

Plants: DKPs have been isolated from various plants. nih.govnih.gov They can be involved in plant defense mechanisms or other physiological processes.

Animals: In mammals, the most well-studied DKP is cyclo(His-Pro), which is a metabolite of the thyrotropin-releasing hormone (TRH). wikipedia.orgmdpi.com It is found in the central nervous system, gastrointestinal tract, and blood of humans and exhibits a range of biological effects. researchgate.net DKPs have also been isolated from marine invertebrates like sponges and tunicates. nih.gov

Enzymatic Mechanisms and Genetic Underpinnings of 2,5-Diketopiperazine Biosynthesis

The biosynthesis of the 2,5-diketopiperazine core is primarily accomplished through two distinct enzymatic pathways. mdpi.comresearchgate.net These pathways involve large enzyme complexes that assemble the cyclic dipeptide scaffold from amino acid precursors. mdpi.com

Role of Non-ribosomal Peptide Synthetases (NRPSs) in Cyclodipeptide Formation

Non-ribosomal peptide synthetases (NRPSs) are large, modular mega-enzymes that synthesize peptides without the use of ribosomes. nih.govnih.gov This pathway is particularly common in fungi. nih.govresearchgate.net

An NRPS module is responsible for the incorporation of a single amino acid into the growing peptide chain. A minimal module consists of three core domains:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond.

Condensation (C) domain: Catalyzes the formation of a peptide bond between two successively tethered amino acids.

In DKP biosynthesis, a di-modular NRPS typically assembles a dipeptide. The final step is the release and cyclization of the dipeptidyl chain, a reaction often catalyzed by a terminal thioesterase (TE) domain or a specialized terminal condensation (CT) domain couplet, which facilitates intramolecular cyclization to form the stable six-membered DKP ring. nih.govnih.govnih.gov An example is the synthesis of gliotoxin, where the NRPS GliP uses a terminal condensation-thiolation (CT) domain pair to form the DKP ring. nih.gov

Contribution of tRNA-dependent Cyclodipeptide Synthases (CDPSs)

A more recently discovered pathway for DKP biosynthesis involves cyclodipeptide synthases (CDPSs), which are prevalent mainly in bacteria. mdpi.comnih.govresearchgate.net Unlike NRPSs that use free amino acids, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis. mdpi.comfrontiersin.orgyoutube.com

CDPSs are much smaller enzymes compared to NRPSs. nih.gov They hijack two aa-tRNA molecules from the primary metabolic pool to catalyze the formation of a cyclodipeptide. nih.govpurdue.edu The catalytic cycle involves:

Binding of the first aa-tRNA and transfer of its aminoacyl moiety to a conserved serine residue on the enzyme, forming an aminoacyl-enzyme intermediate.

Binding of the second aa-tRNA, whose aminoacyl group then attacks the first, forming a dipeptidyl-enzyme intermediate.

An intramolecular cyclization reaction that releases the final cyclodipeptide product. nih.gov

CDPS-encoding genes are often found in biosynthetic gene clusters alongside genes for "tailoring" enzymes, such as oxidoreductases and prenyltransferases, which further modify the DKP scaffold to create a diverse array of final products. researchgate.netnih.gov

Head-to-Tail Condensation and Intramolecular Cyclization of Alpha-Amino Acids

The fundamental chemical process underlying DKP formation is the head-to-tail condensation of two α-amino acids. nih.govnih.govnih.govnih.gov This process involves the formation of two amide (peptide) bonds to create the characteristic piperazine-2,5-dione ring. nih.govorganic-chemistry.org

In enzymatic pathways, this cyclization is a controlled release mechanism from either an NRPS or a CDPS enzyme. nih.govnih.gov For instance, in NRPS systems, the linear dipeptide is tethered to the enzyme as a thioester. The terminal thioesterase (TE) domain catalyzes the intramolecular attack of the N-terminal amino group on the C-terminal thioester carbonyl, leading to cyclization and release from the enzyme. nih.gov Similarly, CDPSs facilitate the intramolecular cyclization of a dipeptidyl-enzyme intermediate. nih.gov This enzymatic control ensures the high fidelity and efficiency of DKP ring formation in biological systems. reddit.com

Analysis of Biosynthetic Gene Clusters and Pathway Elucidation

The biosynthesis of 2,5-diketopiperazines is orchestrated by dedicated enzymatic machinery encoded within biosynthetic gene clusters (BGCs). The elucidation of these pathways and the analysis of their corresponding BGCs are pivotal for understanding how the vast structural diversity of DKPs is generated and for harnessing their biosynthetic potential.

The primary enzymes responsible for constructing the fundamental DKP scaffold are of two main types: nonribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). nih.govrsc.org NRPSs are large, modular enzymes that activate and tether amino acids, subsequently catalyzing the formation of the cyclic dipeptide. nih.gov In contrast, CDPSs utilize aminoacyl-tRNAs as substrates to assemble the DKP core. nih.govrsc.org

Genomic analysis has revealed that the genes encoding these core synthases are typically clustered with genes for "tailoring" enzymes. rsc.org These tailoring enzymes modify the initial DKP scaffold, introducing a wide range of chemical functionalities and thereby expanding the structural and functional diversity of the final natural products. uni-marburg.defrontiersin.org Common tailoring enzymes found within DKP BGCs include:

Cytochrome P450 monooxygenases (P450s): These enzymes catalyze a variety of oxidative reactions, including hydroxylations, epoxidations, and carbon-carbon or carbon-heteroatom bond formations. nih.gov

Methyltransferases (MTs): These enzymes add methyl groups to nitrogen, oxygen, or carbon atoms, which can significantly alter the biological activity and physicochemical properties of the molecule. nih.gov

Oxidoreductases: This broad class of enzymes is involved in various oxidation and reduction reactions that are crucial for the maturation of the DKP molecule. frontiersin.org

Prenyltransferases: These enzymes attach isoprenoid moieties to the DKP scaffold, a common modification that can enhance biological activity. nih.gov

The identification and functional characterization of these BGCs are often achieved through a combination of bioinformatics, molecular genetics, and analytical chemistry. Genome mining, facilitated by bioinformatics tools, allows for the identification of putative DKP BGCs within microbial genomes. nih.gov Once a candidate BGC is identified, its function can be elucidated through heterologous expression, where the entire gene cluster is transferred to a host organism that can produce the corresponding natural product. uni-marburg.denih.gov Subsequent analysis of the metabolites produced by the engineered host, often using techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the identification of the novel DKPs. uni-marburg.de

Detailed research findings have illuminated the biosynthetic pathways of several complex DKPs. For instance, the biosynthesis of nocardioazine B , a pyrroloindoline diketopiperazine from the marine actinomycete Nocardiopsis sp., involves a CDPS that assembles the initial cyclo-L-Trp-L-Trp scaffold. nih.gov This precursor is then tailored by a unique stereoisomerase, a prenyltransferase, and a multifunctional methyltransferase that catalyzes both N- and C-methylation. nih.gov

Another well-characterized example is the biosynthesis of pulcherriminic acid in Bacillus subtilis. nih.gov This pathway involves a two-gene BGC encoding a CDPS (YvmC) and a P450 enzyme (CypX). frontiersin.orgnih.gov YvmC synthesizes the cyclo(L-Leu-L-Leu) precursor, which is then acted upon by CypX in a three-step oxidative process. This process results in the formation of N-oxides and the aromatization of the DKP ring. frontiersin.orgnih.gov

The study of guanitrypmycin biosynthesis in Streptomyces species revealed a fascinating C-N bond formation catalyzed by a P450 enzyme. uni-marburg.denih.gov The pathway begins with a CDPS assembling a tryptophan-containing DKP. This is followed by dehydrogenation by a cyclodipeptide oxidase (CDO), and finally, the P450 enzyme links a guanine (B1146940) moiety to the DKP core. uni-marburg.de

These examples underscore the modular nature of DKP biosynthesis and the critical role of tailoring enzymes in generating chemical diversity. The continued analysis of DKP BGCs holds significant promise for the discovery of new natural products and the engineering of novel bioactive compounds.

Interactive Data Tables

Table 1: Examples of Characterized 2,5-Diketopiperazine Biosynthetic Gene Clusters

Final ProductProducing OrganismCore EnzymeKey Tailoring EnzymesFunction of Tailoring Enzymes
Nocardioazine BNocardiopsis sp. CMB-M0232CDPSStereoisomerase, Prenyltransferase, MethyltransferaseD/L isomerization, Indole prenylation, N- and C-methylation
Pulcherriminic AcidBacillus subtilisCDPS (YvmC)P450 (CypX)N-oxidation and ring aromatization
GuanitrypmycinsStreptomyces purpureusCDPS (GutA)CDO (GutBC), P450 (GutD)Dehydrogenation, C-N bond formation with guanine
MycocyclosinMycobacterium tuberculosisCDPS (Rv2275)P450 (CYP121)Intramolecular C-C bond formation

Biological Activities and Mechanistic Research on 2,5 Diketopiperazine Scaffolds: Implications for 2,5 Dioxopiperazine 3 Acetamide

General Overview of the Pharmacological and Biological Spectrum of Diketopiperazines

The 2,5-diketopiperazines (DKPs), the smallest class of cyclic peptides, are a versatile group of natural and synthetic compounds. nih.govwikipedia.org They are produced by a wide array of organisms, including bacteria, fungi, marine organisms, plants, and mammals. wikipedia.orgnih.govwustl.edunih.gov The DKP scaffold is recognized as a "privileged structure" in medicinal chemistry due to its rigid conformation, metabolic stability, and ability to interact with a diverse range of biological targets. nih.govwustl.edumdpi.com

This structural versatility translates into a broad spectrum of pharmacological and biological activities. Research has identified DKPs with potent antitumor, antimicrobial (antibacterial and antifungal), and antiviral properties. nih.govwikipedia.orgnih.govwustl.edunih.govscispace.comresearchgate.netnih.govresearchgate.net Beyond these, the biological activities of DKPs extend to antihyperglycemic, antiprion, and glycosidase inhibitory effects. nih.govscispace.com Certain DKP derivatives have also shown neuroprotective and nootropic activities, suggesting potential applications in neurological disorders. researchgate.net Their wide-ranging effects are further demonstrated by interactions with various cellular receptors, including opioid, serotoninergic, and oxytocin (B344502) receptors, and their ability to modulate functions like quorum sensing in bacteria. nih.govscispace.comresearchgate.net

Antineoplastic Activities and Associated Cellular Mechanisms of Action

The anticancer properties of compounds incorporating the 2,5-DKP scaffold have been a significant area of investigation. nih.govwustl.edu These molecules have demonstrated the ability to inhibit the growth of various cancer cells through multiple cellular mechanisms.

Modulatory Effects on Cell Proliferation and Apoptosis Pathways

A primary mechanism by which DKPs exert their anticancer effects is through the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). nih.govnih.gov Studies have shown that the inhibition of cancer cell growth by DKPs is often attributable to apoptotic events rather than necrosis. nih.gov

The induction of apoptosis by DKP derivatives has been observed in numerous cancer cell lines, including triple-negative breast cancer and colon cancer cells. nih.govnih.gov Mechanistic studies reveal that these compounds can trigger apoptosis through the intrinsic and extrinsic pathways. This is evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of key executioner enzymes like caspase-3. nih.gov Furthermore, DKPs have been shown to activate initiator caspases, such as caspase-8 and caspase-9, and to modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. nih.govmdpi.com For instance, some derivatives cause the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins like Bax, thereby tipping the cellular balance towards cell death. nih.govmdpi.com

Investigations into Cytotoxic Mechanisms against Transformed Cell Lines

The cytotoxic potential of various natural and synthetic diketopiperazines has been evaluated against a wide range of human cancer cell lines. These studies have consistently demonstrated the ability of DKP derivatives to inhibit the growth of transformed cells, often with significant potency.

For example, different DKPs have shown inhibitory effects against colon cancer (HT-29, HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7, MDA-MB-231) cell lines. nih.govnih.govmdpi.com The activity spectrum also includes lung cancer (A549, NCI-H460), pancreatic cancer (BxPC-3), liver cancer (HepG2), and glioblastoma (U87) cell lines. nih.govmdpi.comnih.govchapman.edu The potency of these compounds can vary significantly, with some exhibiting IC₅₀ values in the nanomolar range. researchgate.net

Cytotoxic Activity of Selected Diketopiperazines Against Various Cancer Cell Lines

Diketopiperazine CompoundCancer Cell LineObserved Activity (IC₅₀ or % Inhibition)Reference
cyclo(Tyr-Cys)HeLa, HT-29, MCF-7Greatest inhibition among tested DKPs nih.gov
StrepyrazinoneHCT-116IC₅₀ = 0.34 μM mdpi.com
(S)-2a, -4a, -5a (2,6-DKPs)MDA-MB-231Remarkable inhibitory effects nih.gov
Plinabulin (B1683793)NCI-H460, BxPC-3Potent anti-proliferative activity nih.gov
AcetylapoaranotinHCT116Direct cytotoxic and apoptosis-inducing effects nih.gov
cyclo(L-Phe-L-Hyp)U87-MG, U251IC₅₀ = 5.8 μM and 18.6 μM, respectively chapman.edunih.gov
Pyrrole[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)A549IC₅₀ = 19.94 µg/mL mdpi.com

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of the DKP scaffold. nih.govrjeid.com Research has shown that the type, position, and stereochemistry of the substituents on the DKP ring significantly influence its cytotoxic activity. nih.gov

For instance, the introduction of hydrophobic groups into the structure can be favorable for binding to biological targets. nih.gov The presence of specific functional groups, such as an N-O bond, has been shown to increase cytotoxic activity. mdpi.com SAR studies on plinabulin and its derivatives, which target microtubules, have revealed that modifications to the imidazole (B134444) and tert-butyl moieties can dramatically alter their potency against cancer cell lines. nih.govresearchgate.net Contradicting earlier assumptions, it was found that a 5-methyl or methoxymethyl substituent on a furan (B31954) ring could effectively replace the previously thought essential tert-butyl group on the imidazole ring while maintaining potent cytotoxic activity. researchgate.net These insights are vital for the rational design of new, more effective DKP-based anticancer agents. nih.govrjeid.com

Elucidation of Molecular Interactions with Biological Targets

A key aspect of understanding the anticancer activity of DKPs is identifying their molecular targets within cancer cells. One of the most well-documented targets is tubulin, the protein subunit of microtubules. nih.govresearchgate.net Microtubules are essential components of the cytoskeleton and play a critical role in cell division, making them an excellent target for anticancer drugs. nih.gov

Several DKP derivatives, most notably plinabulin, have been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.govresearchgate.netresearchgate.net Molecular docking and dynamics simulations have indicated that these DKPs bind to the colchicine (B1669291) site on β-tubulin. nih.gov The interaction is primarily driven by van der Waals forces, and specific amino acid residues within the binding pocket have been identified as key for inhibitor binding. nih.gov Beyond tubulin, other potential molecular targets for DKPs have been suggested, including histone deacetylases (HDACs), which are important regulators of gene expression. nih.gov

Antimicrobial Efficacy and Underlying Mechanisms

In addition to their anticancer properties, diketopiperazines are well-known for their significant antimicrobial activities against a broad range of pathogens, including bacteria and fungi. nih.govwustl.edunih.govscispace.commdpi.com This activity is a hallmark of the DKP class, with many natural products possessing this characteristic. nih.govnih.gov

DKPs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Notably, certain derivatives are active against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). wikipedia.orgnih.gov The spectrum of activity also includes fungi like Candida albicans. mdpi.com Bicyclomycin (B1666983) is a classic example of a DKP antibiotic that has been developed for clinical applications. nih.govresearchgate.net

The mechanisms underlying the antimicrobial action of DKPs are varied. One of the key mechanisms is the disruption of bacterial communication, a process known as quorum sensing (QS). nih.govscispace.com DKPs can modulate LuxR-mediated QS systems, thereby interfering with microbial cell-to-cell signaling. nih.govresearchgate.net This interference can inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate and are associated with chronic infections. nih.govscispace.com By preventing biofilm formation, DKPs offer an alternative strategy for controlling bacterial infections. nih.gov

Antimicrobial Activity of Selected Diketopiperazines

Diketopiperazine CompoundTarget OrganismObserved Activity (MIC or Inhibition Zone)Reference
N-alkylated amphiphilic DKPsMRSA, VRE, MDR-E. coliPotent activity, MICs as low as 4-8 μM nih.gov
Compound 32 (from marine actinomycete)MRSA, E. coli, C. albicansMIC = 37, 28, and 26 μg/mL, respectively mdpi.com
Varioloids A and BF. graminearumMIC = 8 and 4 μg/mL, respectively mdpi.com
Compound 158 (from marine fungus)S. aureus, A. hydrophilia, V. parahaemolyticusMIC = 8 μg/mL mdpi.com
cyclo(L-Phe-L-Pro)Vibrio vulnificusProtective effect scispace.com
GlionitrinMRSAVery effective wikipedia.org

Antibacterial Properties and Resistance Modulation

The 2,5-diketopiperazine (DKP) scaffold is a well-established source of compounds with significant antibacterial properties. nih.govresearchgate.net These molecules are recognized for a broad spectrum of activity, including effectiveness against drug-resistant bacterial strains, a critical area of modern antimicrobial research. nih.gov

Synthetic mimics of antimicrobial peptides built on the DKP framework have shown promise. Cationic amphiphilic 2,5-diketopiperazines, for instance, have demonstrated activities similar or even superior to some antibiotics currently in clinical use. nih.govresearchgate.net Studies on these synthetic DKPs revealed that their antibacterial action is closely linked to both their cationic charge and the hydrophobicity of their substituents. nih.gov These compounds often act via a bactericidal mechanism. nih.gov

A notable aspect of DKP activity is its efficacy against resistant pathogens. Research has documented the activity of various DKP stereoisomers against a panel of human Gram-positive and Gram-negative bacteria, which included several drug-resistant clinical isolates. nih.gov For example, a DKP derivative isolated from the fungus Aspergillus sclerotiorum displayed moderate antibacterial activity against Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 12.5 μM. frontiersin.org This activity was hypothesized to be mediated through the inhibition of DNA topoisomerase I. frontiersin.org

Furthermore, some DKPs are believed to modulate bacterial communication systems, such as quorum sensing. researchgate.netwikipedia.org By interfering with these cell-to-cell signaling pathways, DKPs can potentially inhibit biofilm formation, a key factor in persistent and antibiotic-tolerant infections. researchgate.net This modulation of bacterial virulence presents an alternative strategy to direct bactericidal action, potentially reducing the selective pressure that leads to resistance. The well-known antibiotic bicyclomycin is a DKP, highlighting the clinical potential of this structural class. researchgate.netwikipedia.org

Antifungal Activity and Target Identification

In addition to their antibacterial effects, 2,5-diketopiperazines (DKPs) exhibit significant antifungal properties. nih.govnih.gov This class of compounds has been investigated for its ability to combat various human pathogenic fungi, including strains that show intrinsic resistance to conventional antifungal agents. researchgate.net

A study focused on a series of novel, synthetically designed cationic amphiphilic 2,5-diketopiperazines demonstrated their potent activity against pathogenic fungi. researchgate.net The design of these compounds was based on probing the pharmacophore typical for short linear mimics of cationic antimicrobial peptides, incorporating both cationic and hydrophobic functional groups. researchgate.net Several of these DKPs showed high activity, with the most effective ones inhibiting the growth of Candida glabrata and Candida krusei at concentrations between 4 and 8 μg/mL, which is comparable to some commercial antifungal drugs. researchgate.net

The structure-activity relationship (SAR) for these antifungal DKPs mirrors that of linear cationic antimicrobial peptides, showing a clear dependence on the cationic charge and the size of the hydrophobic component for their activity. researchgate.net The stereochemistry at the alpha-carbon positions of the DKP ring also plays a crucial role in modulating bioactivity, as different stereoisomers exhibit distinct three-dimensional structures and membrane interaction potentials, which in turn affects their antifungal efficacy. nih.gov While the precise targets are not always fully elucidated, the mechanism is often related to membrane disruption, a common feature of cationic antimicrobial peptides. nih.gov

Antiviral Potency and Inhibition of Viral Replication Pathways

The 2,5-diketopiperazine (DKP) scaffold is a core structure in a variety of natural and synthetic compounds exhibiting potent antiviral activities. nih.govresearchgate.net These compounds have been shown to inhibit the replication of several viruses, including human immunodeficiency virus type 1 (HIV-1) and influenza viruses. nih.govresearchgate.net

One notable example is Aplaviroc, a DKP derivative that was developed for treating patients with HIV-1, which functions by binding with high affinity to the chemokine co-receptor 5 (CCR5). researchgate.net Another group of DKPs, Eutypellazines A–L, isolated from the fungus Eutypella sp., demonstrated the ability to inhibit HIV-1 replication with low toxicity. researchgate.net Structure-activity relationship studies of these compounds revealed that specific structural features, such as a thiomethyl group and a particular double bond, significantly enhanced their antiviral activity. researchgate.net

Research into anti-influenza agents has also explored DKP derivatives. Compounds like Rubrumlines D and Neoechinulin B, from the fungus Eurotium rubrum, showed activity against the influenza A/WSN/33 virus. researchgate.net Albonoursin and its derivatives have also been reported to possess activity against the H1N1 influenza virus. researchgate.net More targeted studies have involved synthesizing novel N-substituted DKP derivatives and evaluating their effects on influenza virus propagation in embryonated chicken eggs. nih.govnih.gov Certain derivatives were found to prevent the propagation of the H5N2 influenza virus at a concentration of 25 µg/mL. nih.govnih.gov Molecular docking studies suggest a potential mechanism of action for these compounds involves binding to the 430-cavity of the neuraminidase enzyme, a key protein for viral replication, and interacting with crucial amino acid residues like Arg371 and Ile427. nih.govnih.gov

Antiprotozoal and Antiparasitic Actions

The 2,5-diketopiperazine (DKP) scaffold is a promising platform for the development of novel drugs against tropical diseases caused by protozoan parasites. nih.govresearchgate.net Many natural and synthetic DKPs have demonstrated a broad spectrum of activity against parasites responsible for malaria, Chagas disease, and leishmaniasis. nih.govnih.gov The stable, peptide-like structure of the DKP ring makes it a versatile and attractive pharmacophore for designing new antiparasitic agents to combat the severe side effects and growing resistance associated with current treatments. nih.govresearchgate.net

Numerous studies have highlighted the potential of 2,5-diketopiperazines (DKPs) as antimalarial agents. Both natural and synthetic DKPs have been evaluated for their inhibitory effects against various Plasmodium species.

A promising natural DKP is Diatretol, which has demonstrated potent and selective activity against Plasmodium falciparum in vitro with a half-maximal inhibitory concentration (IC50) of 0.6 µM. nih.gov It also showed significant in vivo growth inhibition of the parasite in a 4-day suppressive test. nih.gov The oxidized oxo groups on the DKP ring are considered crucial for its antimalarial activity. nih.gov

In a study evaluating twenty-three novel synthetic DKPs, several compounds showed promising activity against P. falciparum. nih.govnih.gov The most active of these, compound 19 , had an IC50 value of 5.4 µg/mL (12.6 µM). nih.gov This research established a clear relationship between the substitution pattern on the aromatic rings of the DKPs and their corresponding anti-Plasmodium activity. nih.govnih.gov Another study involving ten simpler DKPs synthesized from amino acids showed inhibitory concentrations against P. berghei ranging from 2.3 to 123.0 µM. nih.gov

The 2,5-diketopiperazine (DKP) scaffold has also been investigated for its potential in treating Chagas disease, caused by the parasite Trypanosoma cruzi. nih.govnih.gov In a screening of twenty-three novel synthetic DKPs, compounds that inhibited at least 70% of T. cruzi growth at an initial concentration of 20 µg/mL were selected for further analysis to determine their half-maximal inhibitory concentrations (IC50). nih.gov

This research identified several DKP derivatives with notable anti-trypanosomal effects. The most active compounds exhibited IC50 values ranging from 5.4 to 9.5 µg/mL against the parasite. nih.govresearchgate.net For instance, compound 18 from this synthetic series was identified as one of the active agents against T. cruzi. These findings underscore the potential of the DKP core as a lead-like scaffold for discovering new treatments for Chagas disease, an area where new, less toxic drugs are urgently needed. nih.govresearchgate.net

Research into new therapeutic options for leishmaniasis has included the evaluation of 2,5-diketopiperazine (DKP) derivatives. Studies have shown that compounds based on this scaffold can exhibit inhibitory activity against various Leishmania species, including L. infantum and L. donovani. nih.govnih.gov

In a comprehensive study, twenty-three synthetic DKPs were tested for their activity against L. infantum. nih.govnih.gov From this initial screening, compounds that inhibited parasite growth by at least 60% were further evaluated. The most promising DKPs demonstrated IC50 values between 5.4 and 9.5 µg/mL. nih.gov Although the study noted that the activity was moderate compared to some other reported anti-leishmanial compounds, the low cytotoxicity of these DKPs was encouraging for further development. nih.gov

Other research has pointed to DKPs having high activity against L. donovani, with some derivatives showing IC50 values below 10 µM on extracellular promastigotes. nih.gov While clear structure-activity relationships have been difficult to establish due to limited structural variability in some studies, the results collectively suggest that the DKP scaffold holds potential for the development of novel anti-leishmanial drugs. nih.gov

Table of Mentioned Compounds

Neuroprotective and Analgesic Research Endeavors

Diketopiperazines have garnered significant attention for their potential in addressing neurological disorders, with research highlighting their neuroprotective and nootropic (cognition-enhancing) activities. nih.govresearchgate.net The stable heterocyclic structure of DKPs allows them to resist proteolytic degradation and potentially cross the blood-brain barrier (BBB), making them promising candidates for developing new therapies for neurodegenerative diseases. nih.gov

One of the most studied DKPs is cyclo(L-His-L-Pro), a metabolite of thyrotropin-releasing hormone (TRH), which is well-absorbed orally and crosses the BBB. wikipedia.org It has demonstrated a variety of effects on the central nervous system, and its derivatives have been extensively investigated for the treatment of neurodegeneration. wikipedia.org The neuroprotective effects of DKPs are thought to arise from various mechanisms, and they have shown promise in several experimental models of neurotoxicity. nih.govresearchgate.net

In silico studies have explored the potential of DKPs from marine organisms against neurodegenerative diseases like Alzheimer's, Huntington's, and Parkinson's. gsconlinepress.com These studies have identified DKPs that show potential as multi-target inhibitors of enzymes such as monoamine oxidase (MAO-A/B), β/γ-secretase, and cyclooxygenase (COX-1/2), suggesting they could increase dopamine (B1211576) levels and decrease β-amyloid and prostaglandin (B15479496) production. gsconlinepress.com Specifically, certain DKPs were identified as potential inhibitors of all six enzymes, while others showed more selective inhibition. gsconlinepress.com

While direct research on the analgesic properties of 2,5-Dioxopiperazine-3-acetamide is not extensively documented in the provided context, the broader class of DKPs has been reported to possess analgesic activities. nih.gov This suggests a potential avenue for future investigation into the specific effects of this compound on pain pathways.

Antioxidant and Anti-inflammatory Properties

Recent research on novel indole (B1671886) diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum has revealed significant anti-inflammatory effects. nih.gov Two new compounds, penipiperazines A and B, were shown to markedly decrease the mRNA levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov Specifically, penipiperazine A reduced the levels of IL-1β, IL-6, and TNF-α by 70.2%, 47.2%, and 83.7%, respectively, while penipiperazine B caused reductions of 87.4%, 82.3%, and 59.5% for the same cytokines. nih.gov

Furthermore, in silico studies have indicated that certain DKPs can inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory cascade. gsconlinepress.com The ability of these compounds to modulate inflammatory pathways highlights their potential as leads for the development of new anti-inflammatory agents. nih.gov

Emerging Biological Activities Reported in Diketopiperazine Research

The structural versatility of the 2,5-diketopiperazine scaffold has led to the discovery of a wide array of other biological activities beyond neuroprotection and anti-inflammation. nih.govnih.gov These emerging activities underscore the broad therapeutic potential of this class of compounds.

Extensive research has demonstrated the antimicrobial , antiviral , and antitumor properties of various DKP derivatives. nih.govnih.govwustl.edu For example, bicyclomycin is a DKP-containing antibiotic used to prevent diarrhea in animals. wikipedia.org Other derivatives have shown activity against various bacterial and fungal pathogens, including drug-resistant strains. researchgate.netnih.gov In the realm of antiviral research, certain DKP derivatives have been investigated for their ability to inhibit the influenza virus. nih.gov

The DKP scaffold has also been implicated in quorum sensing , a form of bacterial cell-to-cell communication. wikipedia.org For instance, cis-cyclo(Leu-Tyr) has been shown to inhibit bacterial biofilm formation, a key virulence factor in many infections. wikipedia.org This suggests that DKPs could be used to disrupt bacterial communication and combat infections. wikipedia.org

Other reported activities for DKPs include antihyperglycemic , immunosuppressive , and antithrombotic effects. nih.govresearchgate.net The diverse pharmacological profile of DKPs makes them an attractive starting point for the development of new drugs targeting a wide range of diseases. nih.govwustl.edunih.gov

Molecular Basis of Biological Activities

The diverse biological effects of 2,5-diketopiperazines are rooted in their unique structural features and their ability to interact with various biological targets. Understanding the molecular basis of these interactions is crucial for the rational design of new and more potent DKP-based therapeutics.

Receptor Binding Affinity and Ligand-Target Interactions

The rigid and chiral nature of the DKP scaffold, combined with its multiple hydrogen bond donors and acceptors, allows it to bind with high affinity to a wide variety of receptors. wikipedia.org The specific side chains attached to the DKP core play a critical role in determining the binding affinity and selectivity for a particular target. nih.gov

For example, the antiviral drug Aplaviroc, which contains a DKP moiety, exhibits high binding affinity for the chemokine co-receptor CCR5, which is utilized by the HIV-1 virus for entry into cells. nih.gov In another instance, studies on DKP-based inhibitors of the MDM2-p53 interaction, a key target in cancer therapy, have shown that specific substitutions on the DKP ring are essential for binding to the p53 binding pocket on MDM2. nih.gov

The ability of DKPs to act as scaffolds for presenting functional groups in a defined three-dimensional orientation is a key factor in their successful interaction with biological targets. This has been demonstrated in the design of DKP-containing compounds that can bind to RNA targets with high affinity and specificity. nih.gov

Molecular Docking and Simulation Studies for Mechanistic Insights

Molecular docking and simulation studies have become indispensable tools for elucidating the mechanisms of action of DKP derivatives at the molecular level. nih.govnih.gov These computational methods allow researchers to predict and visualize how DKP compounds bind to their protein targets, providing valuable insights into the key interactions that drive their biological activity.

For instance, molecular docking studies of DKP derivatives against the neuraminidase enzyme of the H5N2 avian influenza virus revealed that the compounds bind within a specific cavity and interact with key amino acid residues. nih.gov Similarly, docking and molecular dynamics simulations have shown that simple DKPs like cyclo(L-Ala-L-Ala) can interact with the active site of poly(ADP-ribose)polymerase (PARP), an important anticancer target. nih.gov These simulations demonstrated that the amide groups of the DKP ring form hydrogen bonds with key residues in the PARP active site. nih.gov

In the context of neurodegenerative diseases, molecular docking has been used to identify DKPs that can potentially inhibit multiple enzymes involved in the disease pathology. gsconlinepress.com These in silico approaches not only help in understanding the mechanism of action but also guide the design of new DKP derivatives with improved potency and selectivity. researchgate.net

Conformational Analysis and Pharmacophore Modeling

The biological activity of 2,5-diketopiperazines is intrinsically linked to their three-dimensional structure and the spatial arrangement of their functional groups. Conformational analysis and pharmacophore modeling are crucial for understanding these structure-activity relationships. nih.gov

The DKP ring can adopt various conformations, such as planar, chair, or boat forms, and the energy difference between these conformers is relatively small. nih.gov The specific conformation adopted depends on the nature and stereochemistry of the substituents on the ring. nih.gov This conformational flexibility, combined with the rigid core, allows DKPs to mimic the bioactive conformations of larger peptides. mdpi.comnih.gov

Pharmacophore modeling helps to identify the essential structural features required for a DKP to exert a specific biological effect. For example, in the design of antimicrobial DKPs, a pharmacophore model might specify the need for both hydrophobic and cationic regions arranged in a particular spatial orientation. nih.gov Conformational analysis of DKP-based α-helix mimetics has shown that the scaffold can effectively position substituents to mimic the i, i+4, and i+7 residues of a natural α-helix, which is a common motif in protein-protein interactions. nih.gov This ability to mimic key structural motifs is a significant advantage in the design of new therapeutic agents. nih.govmdpi.com

Impact of Substitution Patterns on Biological Efficacy

The 2,5-diketopiperazine (DKP) scaffold is a privileged structure in medicinal chemistry due to its rigid, chiral, and stable nature, which allows for the spatial presentation of various functional groups. nih.govnih.gov The biological activity of DKP derivatives is profoundly influenced by the nature, stereochemistry, and positioning of substituents on the piperazine-2,5-dione ring. nih.gov Understanding these structure-activity relationships (SARs) is crucial for the rational design of potent and selective therapeutic agents based on the DKP framework, including for compounds like this compound.

The core DKP structure offers several positions for chemical modification, primarily at the C-3 and C-6 positions, which are derived from the alpha-carbons of the parent amino acids, and at the N-1 and N-4 amide nitrogens. The substituents at these positions play a critical role in dictating the molecule's interaction with biological targets and, consequently, its therapeutic efficacy.

Influence of C-3 and C-6 Substituents:

The substituents at the C-3 and C-6 positions are the most common points of diversity in natural and synthetic DKPs. The size, polarity, and functionality of these side chains are key determinants of biological activity. For instance, in the realm of antiviral research, derivatives with benzylidene and alkylidene groups at the C-3 and C-6 positions have been investigated as potential anti-influenza agents. nih.gov The introduction of a hydroxyl group to the benzylidene moiety in albonoursin, for example, significantly enhanced its anti-influenza virus activity against H1N1. nih.gov

In the context of antimicrobial activity, the amphiphilicity conferred by C-3 and C-6 substituents is a critical factor. A study on Nα-alkylated amphiphilic DKPs demonstrated that the presence of both cationic and hydrophobic substituents is coupled to their antimicrobial activity. nih.gov The stereochemistry at these centers also plays a vital role, with different diastereomers exhibiting varied solution structures and, consequently, different levels of bioactivity and physicochemical properties. nih.gov

The following table summarizes the impact of C-3 and C-6 substitutions on the biological activity of selected DKP derivatives.

Compound NameC-3 SubstituentC-6 SubstituentBiological ActivityReference
Albonoursin4-hydroxybenzylideneisobutylideneAnti-influenza (H1N1) nih.gov
Neoechinulin BIndole-basedNoneAntiviral (Influenza A/WSN/33) nih.gov
Arginine-derived DKPArginine side chainBiphenyl groupAntimicrobial (Gram-positive and Gram-negative bacteria) nih.gov

Interactive Data Table: Impact of C-3/C-6 Substituents on DKP Bioactivity

Compound NameC-3 SubstituentC-6 SubstituentTarget Organism/Cell LineActivity
Albonoursin4-hydroxybenzylideneisobutylideneInfluenza H1N1IC50 = 6.8 ± 1.5 µM
Neoechinulin BIndole-basedNoneInfluenza A/WSN/33IC50 = 27.4 µM
Arginine-derived DKPArginine side chainBiphenyl groupS. aureusMIC = 4-8 µM

Influence of N-1 and N-4 Substituents:

While C-3 and C-6 substitutions provide the primary scaffolding for biological recognition, modifications at the N-1 and N-4 positions can further modulate the activity, solubility, and pharmacokinetic properties of DKPs. N-alkylation or N-acylation can alter the hydrogen-bonding capacity of the DKP core and introduce new functionalities. nih.gov

Research has shown that the modification of N-substituents can affect the binding affinity of DKPs to their receptors. nih.gov For instance, the synthesis of novel N-substituted DKP derivatives, emulating the structures of naturally occurring antiviral compounds, has been a strategy to enhance their antiviral potency. nih.gov The addition of hydrophilic substituent groups on the DKP scaffold through N-substitution was suggested to be important for increasing the binding efficiency and developing novel antiviral drugs. nih.gov

The table below illustrates the effect of N-substitution on the biological activity of DKP derivatives.

Parent ScaffoldN-1 SubstituentN-4 SubstituentBiological ActivityReference
(3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dioneHSubstituted alkyl/aromatic groupsAnti-influenza nih.gov
Arginine-derived DKPAlkyl groupHAntimicrobial nih.gov

Interactive Data Table: Impact of N-Substituents on DKP Bioactivity

Parent ScaffoldN-SubstituentTarget OrganismEffect on Activity
(3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dioneHydrophilic groupsInfluenza virusIncreased binding efficiency
Arginine-derived DKPNα-alkylationVarious bacteriaEnhanced antimicrobial activity

Advanced Analytical Methodologies for Characterization and Quantification of 2,5 Dioxopiperazines

Spectrometric and Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of spectrometric and spectroscopic methods provides a powerful toolkit for the detailed structural analysis of 2,5-dioxopiperazines. These techniques offer complementary information, leading to an unambiguous determination of their chemical structure, stereochemistry, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,5-dioxopiperazines in both solution and solid states. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbons within the molecule.

For instance, in the ¹H NMR spectrum of an acetamide-containing compound, a characteristic signal for the methyl protons typically appears around 2.0 ppm. chemicalbook.com The chemical shifts of the protons on the piperazine (B1678402) ring and the side chain are influenced by their spatial arrangement and the presence of neighboring functional groups.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms. COSY experiments reveal proton-proton couplings, helping to trace the spin systems within the molecule. HSQC correlates protons to their directly attached carbons, while HMBC identifies longer-range couplings between protons and carbons, which is instrumental in piecing together the complete molecular framework. researchgate.net High-Resolution Magic Angle Spinning (HRMAS) NMR spectroscopy has proven particularly useful for analyzing 2,5-diketopiperazines synthesized on solid supports, providing spectra with resolution comparable to that of molecules in solution. nih.gov

Table 1: Representative NMR Data for Diketopiperazine Structures

NucleusChemical Shift (δ) Range (ppm)Notes
¹H3.0 - 4.5Protons on the piperazine ring
¹H1.0 - 3.0Protons on amino acid side chains
¹³C165 - 175Carbonyl carbons in the piperazine ring
¹³C50 - 65α-carbons in the piperazine ring
¹³C20 - 40Carbons in amino acid side chains

Note: Specific chemical shifts are highly dependent on the specific amino acid residues and the solvent used.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of 2,5-dioxopiperazines with high accuracy. researchgate.net It provides a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the deduction of the molecular formula. nih.gov This capability is essential for confirming the identity of known compounds and for proposing structures for novel derivatives. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) experiments are employed to investigate the fragmentation patterns of these molecules, offering valuable insights into their structure. researchgate.net The fragmentation of the piperazine-2,5-dione ring and its side chains can be systematically studied to identify characteristic neutral losses and fragment ions. nih.gov

The fragmentation of the piperazine-2,5-dione ring under mass spectrometric conditions often proceeds through characteristic pathways. Common fragmentation events include the cleavage of the amide bonds and the loss of side chains. The resulting fragment ions are diagnostic for the constituent amino acid residues. For example, the initial loss of a side chain radical followed by the cleavage of the ring can provide information about the sequence of the original dipeptide. The study of these fragmentation cascades is crucial for the structural elucidation of unknown 2,5-dioxopiperazines in complex mixtures. researchgate.net A key fragmentation pathway involves the retro-Diels-Alder reaction of the piperazine ring, leading to the formation of characteristic product ions. Another common pathway is the loss of one of the carbonyl groups as carbon monoxide.

Fourier-Transform Infrared (FT-IR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive technique for identifying the functional groups present in 2,5-dioxopiperazines. nih.gov The FT-IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of the molecule.

Key vibrational bands for 2,5-dioxopiperazines include:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹, indicative of the amide groups in the piperazine ring.

C=O stretching: Strong absorption bands around 1650-1700 cm⁻¹ are characteristic of the amide carbonyl groups. The exact position can be influenced by hydrogen bonding.

C-N stretching: Found in the 1400-1450 cm⁻¹ region.

Side chain vibrations: The spectrum will also show bands corresponding to the vibrations of the amino acid side chains.

ATR-FTIR is particularly advantageous as it requires minimal sample preparation and can be used for the analysis of solid samples directly. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for 2,5-Dioxopiperazines

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretching3200 - 3400
C=OStretching1650 - 1700
C-NStretching1400 - 1450
C-HStretching (aliphatic)2850 - 3000

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. nih.govmdpi.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For 2,5-Dioxopiperazine-3-acetamide, which can be formed from the cyclization of two L-asparagine molecules, X-ray crystallography revealed a crystallographic inversion symmetry, indicating that the two stereogenic centers have opposite chirality, resulting in a meso compound. nih.gov The piperazinedione-2,5 unit in this compound was found to be nearly planar. nih.gov The crystal structure is often stabilized by a network of intermolecular hydrogen bonds. mdpi.comnih.gov

Table 3: Example Crystallographic Data for a Dioxopiperazine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.0409 (10)
b (Å)8.3178 (17)
c (Å)12.900 (3)
β (°)109.76 (3)
Volume (ų)509.0 (2)
Z2

Data for meso-3,6-Dioxopiperazine-2,5-diacetamide. nih.gov

For chiral 2,5-dioxopiperazines, ECD can be used to distinguish between enantiomers and diastereomers. nih.govresearchgate.net The experimental ECD spectrum is often compared with theoretically calculated spectra for different possible stereoisomers to determine the absolute configuration of the molecule. This approach has become a valuable tool in natural product chemistry for the stereochemical assignment of new compounds. nih.gov The technique is particularly useful when only small amounts of sample are available, precluding the use of X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Analysis

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are central to the analysis of 2,5-dioxopiperazines, providing the means to separate individual compounds from mixtures and assess their purity. Techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

UHPLC is a modern evolution of High-Performance Liquid Chromatography (HPLC) that utilizes columns with smaller particle sizes (typically less than 2 µm). ijraset.com This results in significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. ijraset.com UHPLC systems operate at much higher pressures, which enhances the separation efficiency for complex mixtures. ijraset.com

The application of UHPLC, particularly when coupled with tandem mass spectrometry (UHPLC-MS/MS), provides a highly sensitive and selective method for the identification and quantification of organic compounds. nih.govresearchgate.net For the analysis of this compound, a UHPLC method would offer robust performance for purity assessment and quantification. A typical method would involve a reversed-phase column and a gradient elution using a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier like formic acid to improve peak shape. nih.govchrom-china.com

Detailed Research Findings:

A developed UHPLC-MS/MS method for the analysis of various organic contaminants demonstrates excellent performance metrics that would be applicable to the analysis of this compound. nih.gov Such methods exhibit high linearity, with correlation coefficients (R²) greater than 0.99 for all analytes. nih.govchrom-china.comnih.gov The limits of detection (LOD) and quantification (LOQ) are typically very low, often in the range of micrograms to nanograms per kilogram (µg/kg) or nanograms per liter (ng/L), showcasing the high sensitivity of the technique. researchgate.netchrom-china.comnih.gov Precision is also a key feature, with relative standard deviations (RSD) for intra- and inter-day analysis generally below 15%. nih.govchrom-china.comnih.gov

Interactive Data Table: Typical UHPLC Method Parameters for Dioxopiperazine Analysis

ParameterValueDescription
Column Reversed-Phase C18 (e.g., Acquity UPLC BEH Shield RP18)A common stationary phase for separating moderately polar compounds.
Particle Size < 2 µm (e.g., 1.7 µm)Smaller particles increase separation efficiency. ijraset.com
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase. nih.gov
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component of the mobile phase. nih.gov
Flow Rate 0.3 - 0.5 mL/minThe speed at which the mobile phase passes through the column.
Column Temperature 40 - 45 °CControlled temperature ensures reproducible retention times. nih.gov
Injection Volume 1 - 5 µLThe amount of sample introduced into the system.
Detector Tandem Mass Spectrometer (MS/MS)Provides high selectivity and structural information. nih.govresearchgate.net

Interactive Data Table: Performance Characteristics of a Validated UHPLC-MS/MS Method

ParameterTypical Value
Linearity (R²) > 0.99 nih.govchrom-china.com
Limit of Detection (LOD) 0.04 - 2.7 µg/kg chrom-china.com
Limit of Quantification (LOQ) 0.2 - 8.0 µg/kg chrom-china.com
Intra-day Precision (%RSD) 1.43 - 3.59% nih.govnih.gov
Inter-day Precision (%RSD) 2.16 - 6.90% nih.govnih.gov
Recovery 73.1% - 125.2% chrom-china.com

GC-MS is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id It is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of 2,5-dioxopiperazines, which can be made volatile through derivatization, GC-MS provides high-resolution separation and definitive identification based on mass spectra. nih.govresearchgate.net

The analysis of complex mixtures containing various dioxopiperazines can be effectively achieved using GC-MS. nih.govrsc.org The technique allows for the identification of individual isomers and related compounds in a single analytical run. nih.govrsc.org Sample preparation may involve derivatization to increase the volatility of the analytes. researchgate.net

Detailed Research Findings:

Research on the GC-MS analysis of piperazine derivatives and diketopiperazines has demonstrated the method's effectiveness in identifying and quantifying these compounds in various matrices. scholars.directscholars.direct Studies have successfully identified multiple diketopiperazines in bacterial culture supernatants. nih.gov The method is highly sensitive, with low limits of detection and quantification, often in the microgram per milliliter (µg/mL) range. scholars.direct The specificity of mass spectrometry allows for the clear identification of compounds even in complex mixtures. researchgate.netunodc.org However, challenges can arise with compounds that are thermally labile or have poor volatility, which may require specific injection techniques or derivatization. nih.gov

Interactive Data Table: Typical GC-MS Method Parameters for Dioxopiperazine Analysis

ParameterValueDescription
Column Capillary Column (e.g., HP-5-ms)A common non-polar column suitable for a wide range of compounds. nih.gov
Column Dimensions 30 m length x 0.25 mm i.d. x 0.25 µm film thicknessStandard dimensions for high-resolution GC. nih.gov
Carrier Gas HeliumAn inert gas that carries the sample through the column. nih.gov
Inlet Temperature 250 - 300 °CEnsures rapid volatilization of the sample. nih.gov
Oven Temperature Program Gradient from 100 °C to 300 °CA temperature ramp allows for the separation of compounds with different boiling points. unodc.org
Ionization Mode Electron Ionization (EI)A standard ionization technique that generates reproducible mass spectra.
Mass Analyzer QuadrupoleA common type of mass analyzer used in GC-MS systems.

Interactive Data Table: Performance of a Validated GC-MS Method for Piperazine Analysis

ParameterValue in PlasmaValue in Urine
Linearity (R²) > 0.99 scholars.direct> 0.99 scholars.direct
Limit of Detection (LOD) 0.004 µg/mL scholars.direct0.002 µg/mL scholars.direct
Limit of Quantification (LOQ) 0.016 µg/mL scholars.direct0.008 µg/mL scholars.direct
Extraction Efficiency 79% - 96% scholars.direct90% - 108% scholars.direct

Role as Chiral Auxiliaries and Catalysts in Advanced Organic Synthesis

The rigid, six-membered ring of the 2,5-diketopiperazine scaffold makes it an excellent chiral auxiliary in asymmetric synthesis. acs.org The defined stereochemistry of the substituents on the DKP core can effectively control the stereochemical outcome of various chemical transformations. This has been demonstrated in reactions such as Diels-Alder reactions, enantioselective oxidations, and the hydrocyanation of imines and aldehydes. acs.org

Derivatives of this compound can be envisioned as catalysts in their own right. Simple 2,5-diketopiperazines have shown good catalytic performance in asymmetric synthesis, for instance, in the Reformatsky reaction. researchgate.net Future research could focus on synthesizing novel derivatives of this compound and evaluating their catalytic activity and stereoselectivity in a range of organic reactions. The development of efficient one-pot synthesis procedures for DKPs further facilitates their application in this area.

Prospects in Drug Discovery and Preclinical Development (excluding clinical human trials)

The 2,5-diketopiperazine core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. nih.gov This property makes this compound and its derivatives promising starting points for the development of new therapeutic agents.

The DKP scaffold is a key structural fragment in numerous bioactive molecules with a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. nih.gov The structural and physicochemical properties of the 2,5-DKP ring make it a versatile and stable pharmacophore that is attractive for synthetic drug design. mdpi.com For example, various DKP derivatives have been investigated as potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.govnih.gov Specifically, a series of novel derivatives containing the 2,5-diketopiperazine skeleton were developed as potent and selective HDAC6 inhibitors, with some compounds exhibiting low nanomolar inhibitory concentrations. nih.gov

One of the significant advantages of the 2,5-diketopiperazine scaffold is its ability to circumvent the limitations of linear peptides as drug candidates. nih.gov Linear peptides are often susceptible to rapid degradation by proteases in the body, which limits their bioavailability and therapeutic efficacy. mdpi.comresearchgate.net The cyclic nature of the DKP core provides a high degree of proteolytic stability. nih.govmdpi.com Furthermore, the rigid three-dimensional structure of DKPs can mimic the bioactive conformations of peptides, allowing them to bind to biological targets with high affinity and specificity. mdpi.com This increased rigidity and stability confer more "drug-like" properties to molecules containing the DKP scaffold. nih.gov

The structure-activity relationship (SAR) of 2,5-diketopiperazine derivatives has been extensively explored to optimize their potency and selectivity for various biological targets. wikipedia.org The DKP scaffold offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. For instance, in the development of HDAC inhibitors, modifications to the DKP skeleton led to compounds with high selectivity for specific HDAC isoforms. nih.gov Molecular modeling and simulation studies can be employed to rationalize the binding affinity of DKP derivatives to their targets and guide further optimization. nih.gov The synthesis of focused libraries of DKP derivatives allows for the systematic exploration of the chemical space around the scaffold to identify compounds with improved therapeutic profiles. nih.gov

Investigation into Advanced Drug Delivery Systems

The unique properties of 2,5-diketopiperazines also make them attractive for the development of advanced drug delivery systems. researchgate.net Their biocompatibility and stability make them suitable as building blocks for creating novel biomaterials. acs.org For example, 2,5-diketopiperazines have been used as cyclic monomers for the synthesis of poly(amino acids), which can self-assemble into pH-sensitive nanoparticles for the controlled, acid-actuated release of drugs like doxorubicin. researchgate.net Furthermore, the DKP motif is being explored as a potential "brain shuttle" to deliver drugs across the blood-brain barrier, which could have significant implications for the treatment of neurological disorders. researchgate.net

Ecological Chemistry and Inter-species Signaling Mechanisms Involving Diketopiperazines

2,5-Diketopiperazines play a crucial role in the chemical communication between different species, a field known as ecological chemistry. wikipedia.org They are involved in bacterial quorum sensing, a process where bacteria regulate gene expression in response to population density. wikipedia.org For example, the DKP cyclo(Phe-Pro) has been shown to influence gene expression in various bacteria, including Vibrio fischeri and Staphylococcus aureus. wikipedia.org These molecules can also inhibit the formation of bacterial biofilms, which are communities of bacteria that are often resistant to antibiotics. wikipedia.org Understanding the role of DKPs in these signaling pathways could lead to the development of novel strategies to combat bacterial infections by disrupting their communication systems. wikipedia.org

Q & A

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound derivatives?

  • Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (e.g., pH, temperature gradients). Use inline PAT tools (e.g., ReactIR for real-time reaction monitoring) and statistical process control (SPC) for quality assurance. Characterize impurities via LC-HRMS and assign structures using fragmentation libraries .

Q. How can researchers differentiate between covalent and non-covalent interactions of this compound in biological systems?

  • Methodological Answer : Perform competitive binding assays with excess substrate or use tandem mass spectrometry (MS/MS) to detect covalent adducts (e.g., +78 Da shifts from Michael additions). Employ 19F^{19}\text{F}-NMR with fluorinated analogs to track reversible binding events .

Methodological and Data Analysis Questions

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound analogs?

  • Methodological Answer : Use QSAR models (e.g., SwissADME or pkCSM) to predict logP, bioavailability, and CYP450 interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess membrane permeability. Validate predictions with in vitro Caco-2 assays .

Q. How should researchers address conflicting bioactivity data across studies involving this compound?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay endpoints). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. Apply Hill slope analysis to distinguish allosteric vs. competitive mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.